Methyl 4-bromoisothiazole-3-carboxylate Methyl 4-bromoisothiazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1784278-30-3
VCID: VC11711693
InChI: InChI=1S/C5H4BrNO2S/c1-9-5(8)4-3(6)2-10-7-4/h2H,1H3
SMILES: COC(=O)C1=NSC=C1Br
Molecular Formula: C5H4BrNO2S
Molecular Weight: 222.06 g/mol

Methyl 4-bromoisothiazole-3-carboxylate

CAS No.: 1784278-30-3

Cat. No.: VC11711693

Molecular Formula: C5H4BrNO2S

Molecular Weight: 222.06 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-bromoisothiazole-3-carboxylate - 1784278-30-3

Specification

CAS No. 1784278-30-3
Molecular Formula C5H4BrNO2S
Molecular Weight 222.06 g/mol
IUPAC Name methyl 4-bromo-1,2-thiazole-3-carboxylate
Standard InChI InChI=1S/C5H4BrNO2S/c1-9-5(8)4-3(6)2-10-7-4/h2H,1H3
Standard InChI Key RACIHUUPDWAOGT-UHFFFAOYSA-N
SMILES COC(=O)C1=NSC=C1Br
Canonical SMILES COC(=O)C1=NSC=C1Br

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Methyl 4-bromoisothiazole-3-carboxylate belongs to the isothiazole family, a class of heterocycles with notable electronic and steric properties. The compound’s structure comprises:

  • A bromine substituent at the 4-position, enhancing electrophilic reactivity.

  • A methyl ester group at the 3-position, facilitating nucleophilic substitution or hydrolysis.

  • A sulfur atom at the 1-position and a nitrogen atom at the 2-position within the aromatic ring.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1784278-30-3
Molecular FormulaC5H4BrNO2S\text{C}_5\text{H}_4\text{BrNO}_2\text{S}
Molecular Weight222.06 g/mol
IUPAC NameMethyl 4-bromo-1,2-thiazole-3-carboxylate
SMILESCOC(=O)C1=NSC=C1Br
InChIKeyRACIHUUPDWAOGT-UHFFFAOYSA-N

The bromine atom’s electronegativity and the ester group’s polarity contribute to the compound’s solubility in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

Synthesis and Manufacturing

General Synthetic Approaches

While explicit protocols for methyl 4-bromoisothiazole-3-carboxylate are scarce, its synthesis likely follows methodologies established for analogous isothiazole derivatives. A plausible route involves:

  • Halogenation: Bromination of a preformed isothiazole ring using reagents like Nbromosuccinimide\text{N}-bromosuccinimide (NBS) under radical or electrophilic conditions.

  • Esterification: Introduction of the methyl ester group via acid-catalyzed reaction with methanol or transesterification from a higher ester.

For example, similar compounds, such as methyl 5-bromothiophene-2-carboxylate, are synthesized via bromination followed by esterification.

Industrial Considerations

Scale-up production faces challenges in controlling exothermic reactions during bromination and ensuring high purity. Continuous-flow reactors could mitigate these issues by optimizing temperature and residence time, as demonstrated in patents for related heterocycles .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s bromine and ester groups make it a valuable precursor for:

  • Suzuki-Miyaura Coupling: The bromine atom participates in palladium-catalyzed cross-coupling reactions to form biaryl structures, common in kinase inhibitors.

  • Ester Hydrolysis: Conversion to 4-bromoisothiazole-3-carboxylic acid enables peptide coupling or amide formation for drug candidates.

Material Science

Isothiazole derivatives exhibit unique electronic properties, making them candidates for:

  • Organic Semiconductors: Their planar aromatic systems facilitate charge transport in thin-film transistors.

  • Ligands in Catalysis: Nitrogen and sulfur atoms can coordinate transition metals in asymmetric catalysis.

HazardPrecautionary Measures
Skin IrritationWear nitrile gloves and lab coats
Eye DamageUse chemical goggles
Inhalation RiskOperate in fume hoods

Disposal and Environmental Impact

Unused quantities require incineration in approved facilities to prevent brominated byproducts from contaminating ecosystems.

Future Directions and Challenges

Expanding Synthetic Utility

Research should explore:

  • Green Chemistry Approaches: Solvent-free bromination or biocatalytic esterification to reduce waste.

  • Structure-Activity Relationships: Modifying the isothiazole core to enhance bioactivity in antimicrobial or anticancer agents.

Regulatory Advancements

Developing standardized handling guidelines will be critical as industrial adoption grows.

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